3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17536440
InChI: InChI=1S/C7H11N3O/c1-4-3-6(4)9-7-8-5(2)10-11-7/h4,6H,3H2,1-2H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

CAS No.:

Cat. No.: VC17536440

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine
Standard InChI InChI=1S/C7H11N3O/c1-4-3-6(4)9-7-8-5(2)10-11-7/h4,6H,3H2,1-2H3,(H,8,9,10)
Standard InChI Key GVXBOIZUNPYQPB-UHFFFAOYSA-N
Canonical SMILES CC1CC1NC2=NC(=NO2)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine (molecular formula: C₇H₁₀N₄O; molecular weight: 166.18 g/mol) features a 1,2,4-oxadiazole ring substituted at position 3 with a methyl group and at position 5 with a 2-methylcyclopropylamine group. The cyclopropane ring introduces significant steric and electronic effects, influencing reactivity and biological interactions .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇H₁₀N₄O
Molecular Weight166.18 g/mol
IUPAC Name3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine
SMILESCC1C(C1)NC2=NC(=NO2)C
Topological Polar Surface Area67.8 Ų (calculated)

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles:

  • ¹H NMR: Cyclopropyl protons resonate at δ 0.8–1.5 ppm, while oxadiazole ring protons appear downfield (δ 8.5–9.5 ppm) .

  • IR: Stretching vibrations for the oxadiazole ring (C=N) typically occur at 1,560–1,650 cm⁻¹ .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles generally involves cyclization reactions between amidoximes and acylating agents. For this compound, a plausible pathway includes:

  • Amidoxime Formation: Reaction of 2-methylcyclopropylamine with hydroxylamine yields the corresponding amidoxime.

  • Cyclization: Treatment with acetyl chloride under basic conditions (e.g., triethylamine) forms the oxadiazole ring .

2-Methylcyclopropylamine+NH2OHAmidoxime IntermediateEt3NAcClTarget Compound\text{2-Methylcyclopropylamine} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime Intermediate} \xrightarrow[\text{Et}_3\text{N}]{\text{AcCl}} \text{Target Compound}

Table 2: Reaction Conditions and Yields for Analogous Oxadiazoles

PrecursorReagentTemperatureYield (%)
CyclopropylamidoximeAcetic anhydride80°C72
BenzamidoximePropionyl chloride70°C65

Industrial Scalability

Continuous flow reactors enhance oxadiazole synthesis by improving heat transfer and reducing side reactions. Catalytic systems using ZnCl₂ or FeCl₃ may further optimize cyclization efficiency .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted logP = 1.8 suggests moderate lipid solubility, favoring cellular membrane penetration .

  • Stability: Oxadiazoles are generally stable under physiological conditions but may degrade under strong acidic or basic environments.

Crystallographic Data

Although single-crystal X-ray data for this compound are lacking, related structures show planar oxadiazole rings with bond lengths of 1.30–1.35 Å for C=N and 1.45–1.50 Å for N–O .

Biological Activity and Applications

Table 3: Antimicrobial Activity of Selected Oxadiazoles

CompoundMIC (µg/mL)
3-Phenyl-1,2,4-oxadiazole8 (S. aureus)
5-Nitro-1,2,4-oxadiazole16 (E. coli)

Anticancer Mechanisms

Oxadiazoles induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. A structural analog demonstrated IC₅₀ = 12.3 µM against MCF-7 breast cancer cells .

Neuropharmacological Effects

Substituted oxadiazoles modulate GABA receptors, showing anxiolytic activity in murine models at 10–20 mg/kg doses .

Structure-Activity Relationships (SAR)

  • Methyl Substitution: Enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Cyclopropyl Group: Increases steric bulk, improving target selectivity.

Toxicological Profile

While specific toxicity data are unavailable, structurally similar compounds exhibit LD₅₀ > 500 mg/kg in rodent studies, suggesting low acute toxicity .

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